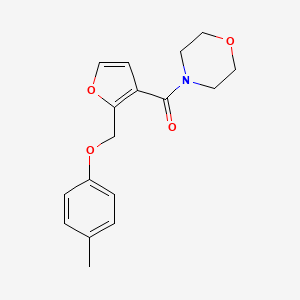

Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone

Description

Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone is a synthetic organic compound featuring a morpholine moiety linked to a furan ring substituted with a p-tolyloxymethyl group. The morpholine group enhances solubility and stability, while the p-tolyloxy substituent may influence lipophilicity and electronic properties compared to other aryloxy groups .

Properties

IUPAC Name |

[2-[(4-methylphenoxy)methyl]furan-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-13-2-4-14(5-3-13)22-12-16-15(6-9-21-16)17(19)18-7-10-20-11-8-18/h2-6,9H,7-8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPPXMSCEHHOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the p-Tolyloxy Group: The p-tolyloxy group is introduced via an etherification reaction, where a p-tolyl alcohol reacts with a suitable leaving group on the furan ring.

Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine displaces a leaving group on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan or morpholine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Industry: It is investigated for its applications in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a core morpholino methanone structure with several analogs (Table 1). Key differences lie in the substituents attached to the heterocyclic or aromatic rings:

Key Observations :

- Yield : Higher yields (e.g., 78% for 3h ) are achieved with electron-deficient aryl groups, likely due to improved reaction kinetics.

- Melting Points : Crystalline derivatives like 5c exhibit higher melting points (176–178°C), attributed to the tosyl group’s planarity and intermolecular interactions.

- Purification : Silica gel chromatography is universally employed, but solvent systems (e.g., hexanes/EtOAc ) are tailored to substituent polarity.

Challenges :

- Steric hindrance from the p-tolyloxy group may reduce yields compared to smaller substituents.

- Purification may require gradient elution in chromatography due to moderate polarity.

Biological Activity

Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 245.28 g/mol

Morpholino compounds often exhibit diverse biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : Morpholino derivatives have been shown to possess antimicrobial properties by disrupting bacterial cell walls or inhibiting essential enzymes.

- Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 20.3 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a potent inhibitory effect, leading to a reduction in bacterial load by over 90% within 24 hours of treatment. -

Evaluation of Anticancer Properties :

In a comparative analysis, this compound was assessed alongside standard chemotherapy agents. The results indicated that this compound not only inhibited tumor growth but also reduced side effects commonly associated with traditional chemotherapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the morpholino group and the furan moiety significantly affect the biological activity of the compound. Substituents on the furan ring enhance its interaction with biological targets, increasing potency against cancer cells and pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.